molecular formula C14H11BrN2O B3892557 N-(5-bromo-2-pyridinyl)-3-phenylacrylamide

N-(5-bromo-2-pyridinyl)-3-phenylacrylamide

Katalognummer B3892557
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: NFKCXWNXWWCWLQ-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-2-pyridinyl)-3-phenylacrylamide, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of cancer research, where it has shown promise as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.

Wirkmechanismus

N-(5-bromo-2-pyridinyl)-3-phenylacrylamide exerts its anti-cancer activity by inhibiting the activity of the BET family of proteins, particularly this compound. This compound is a transcriptional regulator that plays a critical role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to promote gene expression. Inhibition of this compound by this compound leads to the downregulation of oncogenic genes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(5-bromo-2-pyridinyl)-3-phenylacrylamide is its potent anti-cancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its clinical application.

Zukünftige Richtungen

There are several future directions for the study of N-(5-bromo-2-pyridinyl)-3-phenylacrylamide. One direction is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary to determine its safety and efficacy in clinical settings. Finally, the investigation of the role of BET proteins in other diseases, such as inflammatory disorders and neurological disorders, may provide new therapeutic targets for the development of novel drugs.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-2-pyridinyl)-3-phenylacrylamide has been extensively studied in the field of cancer research, where it has shown potent anti-cancer activity. It has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. Inhibition of BET proteins leads to downregulation of oncogenic genes, resulting in the inhibition of cancer cell growth and proliferation.

Eigenschaften

IUPAC Name

(Z)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-12-7-8-13(16-10-12)17-14(18)9-6-11-4-2-1-3-5-11/h1-10H,(H,16,17,18)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKCXWNXWWCWLQ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-pyridinyl)-3-phenylacrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.